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For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide building block integral to

modern solid-phase peptide synthesis (SPPS), particularly in the creation of complex and

"difficult" peptide sequences. Its strategic application addresses the common challenge of

peptide aggregation during synthesis, thereby enhancing yield and purity. This guide provides a

comprehensive overview of its molecular characteristics, a detailed synthesis protocol, and its

relevance in the context of cellular signaling pathways.

Core Molecular Data
The molecular integrity of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is fundamental to its

application. The table below summarizes the key quantitative data for the dipeptide and its

constituent protected amino acids.
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Compound Molecular Formula Molecular Weight ( g/mol )

Fmoc-Tyr(tBu)-OH C₂₈H₂₉NO₅ 459.53[1][2][3]

Fmoc-Ser(Psi(Me,Me)pro)-OH C₂₁H₂₁NO₅ 367.40

Fmoc-Tyr(tBu)-

Ser(Psi(Me,Me)pro)-OH
C₃₄H₃₈N₂O₇ 586.68[4]

Experimental Protocols
The synthesis of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a multi-step process involving the

coupling of the protected tyrosine to the serine derivative, followed by the formation of the

pseudoproline ring.

Synthesis of Fmoc-Tyr(tBu)-Ser-OH Dipeptide
Activation of Fmoc-Tyr(tBu)-OH: Dissolve Fmoc-Tyr(tBu)-OH (1 equivalent) in a suitable

solvent such as N,N-dimethylformamide (DMF). Add a coupling agent like HATU (1

equivalent) and an organic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

Coupling Reaction: In a separate vessel, dissolve H-Ser-OH (1.2 equivalents) in a basic

aqueous solution (e.g., 10% sodium carbonate) or a suitable organic solvent with a non-

nucleophilic base. Slowly add the activated Fmoc-Tyr(tBu)-OH solution to the serine solution.

Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon

completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of 2-3.

Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain

the crude Fmoc-Tyr(tBu)-Ser-OH.

Formation of the Pseudoproline Ring
Cyclization Reaction: Suspend the crude Fmoc-Tyr(tBu)-Ser-OH in a non-polar solvent such

as dichloromethane (DCM) or acetone. Add 2,2-dimethoxypropane (an excess, e.g., 5-10
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equivalents) and a catalytic amount of a mild acid catalyst like p-toluenesulfonic acid (p-

TsOH) or pyridinium p-toluenesulfonate (PPTS).

Reaction Completion and Purification: Stir the mixture at room temperature until the reaction

is complete, as monitored by TLC or HPLC. Quench the reaction with a mild base (e.g., a

few drops of triethylamine). Remove the solvent under reduced pressure. The resulting crude

product, Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH, can then be purified by flash column

chromatography on silica gel.

Application in Solid-Phase Peptide Synthesis
(SPPS)
The primary utility of this dipeptide lies in its ability to disrupt the formation of secondary

structures, such as β-sheets, which are a common cause of peptide aggregation on the solid

support during SPPS. The pseudoproline moiety introduces a "kink" in the peptide backbone,

which hinders inter-chain hydrogen bonding.

General SPPS Protocol using Fmoc-Tyr(tBu)-
Ser(Psi(Me,Me)pro)-OH

Resin Preparation: Start with a resin-bound amino acid or peptide. Swell the resin in a

suitable solvent like DMF.

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the

N-terminal Fmoc protecting group from the resin-bound peptide.

Coupling of the Dipeptide: Activate Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH using a

standard coupling reagent (e.g., HATU/DIPEA or DIC/Oxyma) in DMF. Add the activated

dipeptide solution to the deprotected resin and allow the coupling reaction to proceed.

Chain Elongation: After the coupling is complete, wash the resin. Repeat the deprotection

and coupling steps with the subsequent Fmoc-amino acids to elongate the peptide chain.

Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin

with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers

(e.g., water, triisopropylsilane). This step cleaves the peptide from the resin and
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simultaneously removes the tBu protecting group from the tyrosine side chain and opens the

pseudoproline ring to regenerate the native serine residue.

Signaling Pathway Context: Tyrosine
Phosphorylation
The Tyr-Ser motif is a common site for post-translational modifications, particularly

phosphorylation, which is a critical mechanism in cellular signaling. Tyrosine phosphorylation is

a key event in signal transduction pathways that regulate cell growth, differentiation, and

metabolism. These pathways are often initiated by Receptor Tyrosine Kinases (RTKs). While

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a synthetic tool, the native dipeptide it represents is

relevant to these fundamental biological processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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